Product packaging for Gabapentin Enacarbil Sodium Salt(Cat. No.:CAS No. 912486-72-7)

Gabapentin Enacarbil Sodium Salt

货号: B1142335
CAS 编号: 912486-72-7
分子量: 329.39
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

属性

CAS 编号

912486-72-7

分子式

C₁₆H₂₇NO₆

分子量

329.39

同义词

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt;  Horizant Sodium Salt;  Regnite Sodium Salt;  XP 13512 Sodium Salt

产品来源

United States

描述

Background on Gabapentin (B195806) and its Pharmacokinetic Limitations

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), was first synthesized in the 1970s. nih.gov Despite its structural similarity to GABA, it does not bind to GABA receptors or affect its synthesis or uptake. nih.govwikipedia.org Instead, its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. nih.govnih.gov This interaction is believed to modulate the release of excitatory neurotransmitters. patsnap.com

While clinically effective for various conditions, the therapeutic use of gabapentin is hampered by several pharmacokinetic challenges. nih.govnih.gov A primary limitation is its variable and saturable absorption from the gastrointestinal tract. nih.govresearchgate.netnih.gov Gabapentin is absorbed in the upper small intestine by a low-capacity L-type amino acid transporter (LAT1). nih.govdovepress.com This transport system becomes saturated at higher doses, leading to a non-linear relationship between the administered dose and resulting plasma concentrations. researchgate.netbohrium.com Consequently, as the dose of gabapentin increases, its bioavailability decreases significantly. nih.govnih.gov For instance, the bioavailability of gabapentin can drop from approximately 60% at a dose of 900 mg/day to 27% at 4800 mg/day. nih.gov This dose-dependent bioavailability contributes to high inter-patient variability in drug exposure, making predictable dosing a challenge. nih.gov

The Prodrug Concept for Enhanced Biopharmaceutical Properties

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable drug properties, including poor absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. wikipedia.orgfrontiersin.org This chemical modification allows for the optimization of a drug's physicochemical and biopharmaceutical properties. researchgate.netnih.gov

The primary goals of designing a prodrug include:

Improving oral bioavailability: By modifying a drug's structure, its absorption across the gastrointestinal tract can be enhanced. wikipedia.org This is often achieved by increasing its lipophilicity or by targeting specific nutrient transporters.

Enhancing solubility: Prodrugs can be designed to have better aqueous solubility than the parent drug, which is crucial for parenteral formulations and can also improve oral absorption. nih.gov

Increasing stability: Some drugs are susceptible to chemical or enzymatic degradation before reaching their target. A prodrug can protect the active molecule from premature breakdown.

Site-specific drug delivery: Modern prodrug design can incorporate features that allow for targeted release of the active drug at a specific organ or tissue, thereby increasing efficacy and reducing off-target side effects. nih.gov

The prodrug strategy has been successfully applied to numerous marketed drugs, with approximately 10% of all approved drugs being prodrugs. researchgate.net This approach is now considered in the early stages of drug development to address potential pharmacokinetic challenges. nih.gov

Rationale for the Development of Gabapentin Enacarbil as a Prodrug

The development of gabapentin enacarbil was driven by the need to overcome the inherent pharmacokinetic limitations of gabapentin. patsnap.comnih.gov The primary objective was to create a compound that would provide more consistent and predictable exposure to gabapentin, independent of the dose administered. wikipedia.orgnih.gov

Gabapentin enacarbil is a prodrug of gabapentin, meaning it is converted into gabapentin in the body. drugbank.comwikipedia.orgthe-hospitalist.org It was specifically designed to be absorbed differently than its parent drug. horizant.com Instead of relying on the easily saturated LAT1 transporter, gabapentin enacarbil is absorbed from the gastrointestinal tract via high-capacity nutrient transporters, namely the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). nih.govnih.govnih.govdrugbank.com These transporters are expressed throughout the length of the intestine, allowing for prolonged and more efficient absorption. nih.govdovepress.com

Table 1: Pharmacokinetic Properties of Gabapentin vs. Gabapentin from Gabapentin Enacarbil

Feature Gabapentin Gabapentin from Gabapentin Enacarbil
Absorption Mechanism Saturable, via low-capacity L-type amino acid transporters (LAT1) primarily in the upper small intestine. nih.govdovepress.com Via high-capacity monocarboxylate transporter 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT) throughout the intestine. nih.govnih.gov
Bioavailability Decreases with increasing dose (e.g., ~60% at 900 mg/day to ~27% at 4800 mg/day). nih.gov Dose-proportional; approximately 75% absorption can be achieved. youtube.com
Pharmacokinetics Non-linear, less predictable. researchgate.netnih.gov Linear, predictable, and sustained exposure. nih.govnih.gov
Inter-individual Variability High. nih.gov Lower compared to oral gabapentin. nih.gov

Table 2: Compound Names

Compound Name
Gabapentin
Gabapentin Enacarbil
Gabapentin Enacarbil Sodium Salt

Prodrug Design and Chemical Rationale

Structural Modification for Improved Absorption

Gabapentin's absorption is hampered by its reliance on a low-capacity transport system in the upper small intestine. nih.gov To address this, gabapentin (B195806) was chemically modified into gabapentin enacarbil, an acyloxyalkylcarbamate analog. This structural change allows the compound to be recognized by different, more efficient transporters in the gastrointestinal tract. nih.gov

This modification leads to significantly improved bioavailability. Studies in monkeys demonstrated an oral bioavailability of 84.2% for gabapentin enacarbil compared to 25.4% for a similar dose of gabapentin. nih.gov In humans, the oral bioavailability of gabapentin from gabapentin enacarbil was 74.5%, a substantial increase from the 36.6% seen with gabapentin itself. nih.gov

Targeted Transporter Utilization Strategy

A key element of gabapentin enacarbil's design is its ability to utilize high-capacity nutrient transporters that are abundant throughout the intestinal tract. google.commedchemexpress.comnih.gov These transporters include the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). google.comnih.govresearchgate.net By targeting these transporters, gabapentin enacarbil bypasses the easily saturated L-type amino acid transporter used by gabapentin. nih.govresearchgate.net This strategy ensures more consistent and dose-proportional absorption. google.com

The following table outlines the transporters involved in the absorption of gabapentin and gabapentin enacarbil:

CompoundTransporter(s)CapacityLocation in Intestine
GabapentinL-type amino acid transporterLowUpper small intestine
Gabapentin EnacarbilMonocarboxylate transporter type 1 (MCT-1), Sodium-dependent multivitamin transporter (SMVT)HighThroughout the intestine

Mechanisms of Prodrug Activation and Conversion

Once absorbed, gabapentin enacarbil is rapidly and efficiently converted back into the active drug, gabapentin. nih.govnih.gov This conversion is facilitated by non-specific esterases, which are enzymes found in intestinal cells and the liver. patsnap.com These enzymes hydrolyze the ester bond in the gabapentin enacarbil molecule, releasing gabapentin into the bloodstream. patsnap.com This enzymatic process ensures that the active drug is available to exert its therapeutic effects.

Design to Prevent Gabapentin Lactam Formation

A significant challenge with gabapentin is its tendency to undergo intramolecular cyclization, forming a toxic lactam impurity. google.comresearchgate.net The chemical structure of gabapentin enacarbil was specifically designed to inhibit this spontaneous reaction. google.com The non-ester linkage in the prodrug structure prevents the problematic γ-lactam ring formation, enhancing the stability of the compound. google.com

Pharmacokinetic Research and Mechanistic Insights Preclinical Focus

Gastrointestinal Absorption Mechanisms

The design of gabapentin (B195806) enacarbil as a prodrug was a strategic approach to leverage high-capacity nutrient transport mechanisms within the intestine, thereby bypassing the saturable absorption pathway that limits the bioavailability of gabapentin. nih.govnih.gov

Role of High-Capacity Nutrient Transporters (MCT-1, SMVT)

Preclinical in vitro and in vivo studies have demonstrated that gabapentin enacarbil is a substrate for high-capacity nutrient transporters, specifically the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov These transporters are abundantly expressed throughout the length of the intestinal tract. nih.gov By targeting MCT-1 and SMVT, gabapentin enacarbil is efficiently absorbed from the gastrointestinal tract. nih.govdrugbank.com This active transport mechanism is not easily saturated at clinically relevant doses, which allows for more predictable and dose-proportional absorption. nih.govnih.gov Once absorbed, nonspecific carboxylesterases, primarily within the enterocytes and to a lesser extent in the liver, rapidly hydrolyze gabapentin enacarbil into gabapentin, releasing the active drug into systemic circulation. nih.gov

Intestinal Distribution and Regional Absorption

A key advantage of gabapentin enacarbil over gabapentin is its broad absorption window along the gastrointestinal tract. Unlike gabapentin, which is primarily absorbed in the upper small intestine via a low-capacity L-type amino acid transporter, gabapentin enacarbil is absorbed throughout the intestine. nih.govfda.gov This is a direct consequence of its transport by MCT-1 and SMVT, which are expressed in all regions of the intestine. nih.gov Preclinical studies in rats have shown that while gabapentin absorption is significantly lower in the colon compared to the small intestine, the widespread distribution of MCT-1 and SMVT allows for the absorption of gabapentin enacarbil along the entire length of the gut, including the colon. drugbank.comnih.gov This extended region of absorption contributes to its sustained-release profile and improved bioavailability. youtube.com

Comparative Absorption Profiles with Gabapentin

Preclinical studies in rats and monkeys have highlighted the superior absorption profile of gabapentin enacarbil compared to gabapentin. While increases in plasma concentrations and area under the curve (AUC) for orally administered gabapentin are less than dose-proportional due to saturable absorption, gabapentin enacarbil demonstrates dose-proportional pharmacokinetics. nih.gov In monkeys, the oral bioavailability of gabapentin is approximately 40% at a 25 mg/kg dose. nih.gov In contrast, studies with gabapentin enacarbil show significantly improved and more consistent bioavailability. nih.gov

Table 1: Comparative Oral Bioavailability of Gabapentin from Gabapentin Enacarbil vs. Gabapentin in Preclinical Models
CompoundSpeciesDoseOral Bioavailability (%)Key Finding
GabapentinMonkey25 mg/kg40%Demonstrates saturable absorption with limited bioavailability. nih.gov
GabapentinRat50 mg/kg79%Higher bioavailability at this dose compared to monkeys, but still subject to saturable transport. nih.gov
Gabapentin EnacarbilHuman (Clinical Data for comparison)1200 mg~65-83%Provides sustained, dose-proportional exposure to gabapentin with high bioavailability. nih.gov

Distribution Studies

Following absorption and conversion to gabapentin, the systemic distribution of the active moiety has been characterized in preclinical models.

Systemic Distribution Patterns

Preclinical studies using radiolabeled gabapentin have shown that it is extensively distributed to various tissues. nih.gov In rats, gabapentin does not induce hepatic cytochrome P450 monooxygenases. nih.gov FDA reviews of nonclinical studies have provided specific data on the tissue distribution of gabapentin in rats and monkeys. These studies indicate that gabapentin distributes to a number of tissues, with notable species differences in pancreatic accumulation. fda.gov

Table 2: Pancreas-to-Blood/Medium Ratios of Gabapentin in Preclinical Models
SpeciesModelTime PointPancreas-to-Blood/Medium RatioReference
RatIn vivoUp to 4 hours post-dose5-7 fda.gov
MouseIn vivoUp to 4 hours post-dose8-10 fda.gov
MonkeyIn vivoUp to 4 hours post-dose1 fda.gov
RatEx vivo tissue slices0-3 hours incubation1.80-1.85 fda.gov
HumanEx vivo tissue slices0-3 hours incubation0.156-0.163 fda.gov

Central Nervous System Penetration Mechanisms of Gabapentin

Gabapentin, the active metabolite of gabapentin enacarbil, readily crosses the blood-brain barrier (BBB). nih.govsci-hub.se This transport is not passive; instead, it utilizes an active transport process. nih.govsci-hub.se Research suggests that the large neutral amino acid transporter (L-type amino acid transporter or LAT1) is a key mediator of gabapentin's entry into the central nervous system. drugbank.comelsevierpure.com This transporter system is, however, saturable, meaning that at higher plasma concentrations of gabapentin, the rate of transport into the brain does not increase proportionally. nih.govsci-hub.se This saturation was observed in a rat model where increases in brain extracellular fluid concentrations of gabapentin were less than proportional to the increases in plasma concentrations. nih.gov

Plasma Protein Binding Characteristics of Gabapentin

Gabapentin exhibits minimal binding to plasma proteins. drugbank.comnih.govnih.gov Specifically, less than 3% of an orally administered dose of gabapentin is bound to plasma proteins. drugbank.comnih.gov This low level of protein binding indicates that a high fraction of the drug in the bloodstream is free and available to exert its pharmacological effects and to be distributed to tissues. nih.gov

Metabolic Conversion Pathways

Enzymatic Hydrolysis by Carboxylesterases in Specific Tissues

Gabapentin enacarbil is a prodrug, meaning it is an inactive compound that is converted into its active form, gabapentin, within the body. nih.govwikipedia.org This conversion is a rapid hydrolysis reaction mediated by nonspecific carboxylesterases. nih.govpatsnap.com These enzymes are predominantly found in the enterocytes (cells lining the intestines) and to a lesser degree, in the liver. nih.govpatsnap.com This enzymatic conversion is efficient, ensuring that after absorption, gabapentin enacarbil is quickly transformed into gabapentin. nih.gov

Cytochrome P450 Interaction Profile

An important characteristic of gabapentin enacarbil and its active form, gabapentin, is their lack of significant interaction with the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov In vitro studies have confirmed that gabapentin enacarbil does not act as a substrate or an inhibitor for the major CYP450 isoforms. nih.gov This minimizes the risk of drug-drug interactions when co-administered with other medications that are metabolized by this system. nih.govnih.gov Gabapentin itself is not metabolized in humans and does not induce or inhibit hepatic enzymes. nih.govnih.gov

In Vitro and In Vivo Conversion Kinetics

Studies have demonstrated the rapid and efficient conversion of gabapentin enacarbil to gabapentin both in laboratory settings (in vitro) and within living organisms (in vivo). nih.govnih.gov In vitro experiments using various tissues confirmed that gabapentin enacarbil is chemically stable at physiological pH but undergoes prompt hydrolysis to gabapentin by nonspecific esterases. nih.gov

In human studies, after oral administration, gabapentin enacarbil is rapidly absorbed and converted to gabapentin. nih.gov Blood concentrations of the intact prodrug are very low and transient, constituting less than or equal to 0.5% of the released gabapentin concentration. nih.gov This rapid in vivo conversion leads to dose-proportional exposure to gabapentin, a significant advantage over gabapentin itself, which exhibits saturable absorption. nih.govnih.gov In healthy human subjects, blood levels of gabapentin were proportional to the gabapentin enacarbil dose over a wide range. nih.gov

Excretion Pathways

The primary route of elimination for gabapentin, the active form of gabapentin enacarbil, is through the kidneys into the urine. nih.govdrugbank.com Following the administration of radiolabeled [14C]-gabapentin enacarbil to healthy male volunteers, a mean of 94.1% of the total radioactivity was recovered in the urine, with a smaller fraction of 5.2% found in the feces. nih.gov This indicates that the vast majority of the drug is excreted renally. drugbank.com

Gabapentin is excreted as an unchanged drug. nih.gov The renal elimination of gabapentin involves organic cation transporters (OCT2). nih.gov Plasma clearance of gabapentin is directly related to creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. nih.gov The elimination half-life of gabapentin in individuals with normal renal function is approximately 5 to 7 hours. drugbank.com

Renal Elimination Mechanisms

Preclinical research indicates that after its conversion from the prodrug gabapentin enacarbil, gabapentin is primarily eliminated through renal excretion. A key mechanism in this process involves active transport by organic cation transporters, particularly OCT2. Studies have shown that cimetidine (B194882), a known substrate of OCT2, can affect the renal clearance of gabapentin, suggesting a shared elimination pathway. researchgate.net When gabapentin enacarbil was co-administered with cimetidine in preclinical models, the systemic exposure (AUC) of gabapentin increased, and its renal clearance decreased, confirming the involvement of OCT2 in its excretion. researchgate.net This interaction highlights the importance of this transporter in the renal handling of gabapentin derived from its prodrug.

The elimination of gabapentin is proportional to creatinine clearance, which serves as a reliable predictor of its renal clearance. nih.gov This relationship underscores the dependency of gabapentin's excretion on renal function. Preclinical data has demonstrated a direct correlation between gabapentin's oral clearance and creatinine clearance, with a notable decrease in clearance corresponding to a decrease in renal function. nih.gov

Biliary and Fecal Excretion Profiling

In preclinical studies, the primary route of excretion for gabapentin enacarbil and its active metabolite, gabapentin, is through the kidneys. fda.gov Biliary and fecal excretion represent minor pathways for elimination. In monkeys, a very small fraction, less than 1%, of the intact gabapentin enacarbil prodrug was recovered in the feces. dovepress.com This indicates efficient absorption of the prodrug from the gastrointestinal tract. Following administration of radiolabeled gabapentin enacarbil in rats, the majority of the radioactivity was recovered in the urine, with most of it being excreted within the first 12 hours post-dose. fda.gov By 6 hours post-dose, only minimal amounts of radioactivity were found in tissues outside of the kidneys. fda.gov

Preclinical Pharmacokinetic Modeling and Simulation

Population Pharmacokinetic Model Development

Population pharmacokinetic (PopPK) models have been developed for gabapentin following the administration of gabapentin enacarbil, primarily using nonlinear mixed-effect modeling software like NONMEM. nih.gov These models have been instrumental in characterizing the pharmacokinetic profile of gabapentin derived from its prodrug. A one-compartment model with first-order absorption and elimination has been shown to best describe the pharmacokinetics of gabapentin. mdpi.com These models have also incorporated dose-dependent bioavailability. mdpi.com Key parameters estimated from these models include volume of distribution (Vd) and clearance (Cl). mdpi.com The development of these models often utilizes data from various preclinical studies to understand and predict the drug's behavior. nih.govresearchgate.net

Dose Proportionality Studies in Preclinical Models

A significant advantage of gabapentin enacarbil over gabapentin is its dose-proportional pharmacokinetics. dovepress.comnih.gov Preclinical studies in various animal models, including rats and monkeys, have demonstrated that as the dose of gabapentin enacarbil is increased, the resulting plasma concentration of gabapentin increases proportionally. dovepress.com This is in contrast to gabapentin itself, which exhibits saturable absorption at higher doses. dovepress.com The increased transport capacity of gabapentin enacarbil allows for the delivery of higher doses of gabapentin without the saturation of uptake mechanisms. dovepress.com In monkeys, the bioavailability of gabapentin from gabapentin enacarbil was substantially higher and more consistent across doses compared to oral gabapentin administration. dovepress.com

Table 1: Preclinical Dose Proportionality of Gabapentin from Gabapentin Enacarbil

Species Gabapentin Enacarbil Dose Gabapentin Bioavailability Key Finding
Monkey Varied 84.2% Dose-proportional exposure to gabapentin. dovepress.com
Rat Up to 2800 mg Not specified No saturation of transport observed. dovepress.com

Interspecies Pharmacokinetic Extrapolation

Preclinical studies in different species have been crucial for understanding the pharmacokinetic profile of gabapentin enacarbil and for extrapolating potential human pharmacokinetics. Studies in rats, dogs, and monkeys have shown that gabapentin enacarbil is rapidly converted to gabapentin by non-specific esterases in intestinal and liver tissues. dovepress.com The rate and efficiency of this conversion have been established across these species, providing a basis for interspecies comparison. dovepress.com

Extrapolation of preclinical findings to humans must consider species-specific differences in drug transporters and metabolism. For instance, while the fundamental mechanism of renal excretion via OCT2 is conserved, the relative expression and activity of these transporters can vary between species. Similarly, the molecular weight threshold for significant biliary excretion differs across species, which is a consideration when evaluating minor elimination pathways. nih.gov The pharmacokinetic data from multiple preclinical species, combined with an understanding of these physiological differences, allows for a more robust prediction of the drug's behavior in humans. fda.govdovepress.com

Advanced Research Methodologies and Analytical Approaches

Novel Synthetic Strategies for Gabapentin (B195806) Enacarbil and Analogues

The development of effective and efficient synthetic routes for gabapentin enacarbil and its analogues is a critical area of research. These efforts are aimed at improving yield, purity, and stereochemical control, as well as exploring novel prodrug systems to enhance the therapeutic profile of gabapentin.

Key to the optimization of these routes is the careful selection of solvents, bases, and coupling agents. For instance, the use of polar organic solvents and specific amine or inorganic bases has been shown to be crucial for the efficient synthesis of gabapentin enacarbil intermediates. google.com Additionally, processes have been developed to enhance the purity of the final product by minimizing the formation of by-products and simplifying purification procedures. google.com

Table 1: Key Reagents in Optimized Synthesis of a Gabapentin Enacarbil Intermediate google.com

Reagent TypeExamplesRole in Synthesis
Starting MaterialAllyl 1-aminomethyl-1-cyclohexane acetate (B1210297) hydrochlorideGabapentin analogue
SolventPolar organic solvents (e.g., toluene)Reaction medium
Coupling AgentChloroethyl chloroformateLinks gabapentin to the promoiety
BaseAmine or inorganic bases (e.g., carbonates)Facilitates the reaction
Acylating AgentIsobutyric acidForms the final ester group

Gabapentin enacarbil possesses a chiral center in its promoiety, leading to the existence of stereoisomers. wikipedia.org Controlling the stereochemistry during synthesis is important as different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. Research has explored stereoselective synthetic routes to produce specific stereoisomers of gabapentin analogues with a high degree of purity, thus avoiding the need for resolution of racemic mixtures at the end of the synthesis. google.com

These stereoselective methods often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For example, the use of a 4-substituted cyclohexanone (B45756) can lead to the formation of a pure trans gabapentin analogue, while a 3-substituted cyclohexanone can yield a pure cis product. google.com Such strategies provide access to enantiomerically pure compounds, allowing for a more precise evaluation of their biological activity. google.com

Beyond gabapentin enacarbil, researchers are exploring alternative prodrug systems to further enhance the delivery and efficacy of gabapentin. One such approach involves the design of mutual prodrugs, where gabapentin is covalently linked to another pharmacologically active agent. For instance, mutual prodrugs of gabapentin with phenolic and alcoholic antioxidants have been synthesized with the aim of achieving a synergistic therapeutic effect. researchgate.netresearchgate.net Similarly, conjugating gabapentin with non-steroidal anti-inflammatory drugs (NSAIDs) has been investigated to potentially reduce gastric irritation associated with NSAIDs and provide a combined analgesic effect. nih.gov

Another innovative strategy is the development of prodrugs that target specific transporters in the body. For example, bile acid conjugates of gabapentin have been synthesized to target the human apical sodium-dependent bile acid transporter (hASBT). nih.govresearchgate.net This approach aims to leverage the high transport capacity of hASBT to improve the oral absorption of gabapentin. nih.govresearchgate.net These conjugates have shown to be potent substrates for hASBT in in vitro studies. nih.govresearchgate.net

The linker or spacer that connects the parent drug to the promoiety plays a crucial role in the activation of the prodrug. The design of these linkers can influence the rate and site of drug release. Research in this area has focused on developing linkers that are cleaved under specific physiological conditions, such as by enzymatic action or changes in pH. biosyn.com

For example, in the design of mutual prodrugs of gabapentin with NSAIDs, glycol spacers have been utilized. nih.gov The stability of the ester linkage formed with these spacers has been studied in different pH environments and in human plasma to predict their in vivo behavior. nih.gov Studies have shown that the length of the glycol spacer can influence the rate of enzymatic hydrolysis. nih.gov

In Vitro Transport and Permeability Models

In vitro models are indispensable tools for predicting the absorption and transport of drugs and their prodrugs in the human body. Cell culture models, in particular, provide a means to study the mechanisms of drug transport across biological barriers.

The human colon adenocarcinoma cell line, Caco-2, and the Madin-Darby canine kidney (MDCK) cell line are widely used in vitro models for assessing intestinal drug permeability and the role of transporters. When cultured on semi-permeable supports, these cells form monolayers that mimic the intestinal epithelium. nih.govresearchgate.net

These cell models have been instrumental in studying the transport of gabapentin and its prodrugs. For instance, Caco-2 cells have been used to evaluate the stability and degradation of gabapentin prodrugs. nih.gov Studies with bile acid conjugates of gabapentin have utilized stably transfected MDCK cells expressing the human apical sodium-dependent bile acid transporter (hASBT) to assess the inhibition and uptake properties of these novel prodrugs. nih.govresearchgate.net

The data obtained from these in vitro transport studies, such as the apparent permeability coefficient (Papp), can help in understanding the absorption mechanisms and predicting the in vivo performance of different prodrug candidates.

Table 2: In Vitro Permeability Data for Gabapentin Bile Acid Conjugates in hASBT-MDCK Cells nih.gov

Conjugate TypeAffinity (Km, µM)Transport Capacity (Vmax, pmol/cm²/s)
Monoanionic Conjugate 116.30.656
Monoanionic Conjugate 25.990.842
Dianionic ConjugateModerate Inhibition, Not a SubstrateNot a Substrate

Artificial Membrane Permeability Assays

While specific data from artificial membrane permeability assays for gabapentin enacarbil sodium salt is not extensively detailed in the provided results, the compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which is characterized by low solubility and high permeability. google.com Parallel artificial membrane permeability assays (PAMPA) are a common high-throughput method used to predict the passive diffusion of compounds across biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov Given gabapentin enacarbil's lipophilic nature, some passive absorption is likely to occur. nih.gov

Investigation of Specific Transporter Substrates and Inhibitors

A key design feature of gabapentin enacarbil is its interaction with high-capacity nutrient transporters in the gastrointestinal tract. chemicalbook.compsu.edugoogle.comnih.gov This targeted transport mechanism enhances its absorption compared to gabapentin.

Monocarboxylate Transporter Type 1 (MCT-1): In vitro studies have confirmed that gabapentin enacarbil is a substrate for MCT-1. chemicalbook.comnih.govnih.gov This transporter is abundant throughout the intestinal tract and is responsible for the absorption of small-chain fatty acids and other monocarboxylates. nih.govnih.gov The interaction with MCT-1 allows for efficient absorption of the prodrug. nih.govdrugbank.com

Sodium-Dependent Multivitamin Transporter (SMVT): Gabapentin enacarbil is also a substrate for SMVT, another high-capacity transporter found in the intestine. chemicalbook.compsu.edunih.govnih.gov This transporter is involved in the uptake of essential vitamins like biotin (B1667282) and pantothenate. drugbank.com

Organic Cation Transporter 2 (OCT2): After absorption and hydrolysis to gabapentin, the active drug is a substrate for the organic cation transporter type-2 (OCT2) in the kidney, which is involved in its renal elimination. nih.govresearchgate.net

Pharmacokinetic studies have investigated the potential for drug-drug interactions at these transporters. Co-administration with naproxen, another MCT-1 substrate, resulted in a modest increase in gabapentin exposure. nih.gov Similarly, co-administration with cimetidine (B194882), an OCT2 substrate, led to a more significant increase in gabapentin's area under the curve (AUC) and a decrease in its renal clearance. nih.gov However, these interactions were not considered to necessitate dose adjustments. nih.gov

TransporterRoleInteraction with Gabapentin Enacarbil/GabapentinInteracting Drugs
MCT-1 Intestinal AbsorptionSubstrate (Gabapentin Enacarbil) chemicalbook.comnih.govnih.govNaproxen nih.gov
SMVT Intestinal AbsorptionSubstrate (Gabapentin Enacarbil) chemicalbook.compsu.edunih.govnih.govNot specified
OCT2 Renal EliminationSubstrate (Gabapentin) nih.govresearchgate.netCimetidine nih.gov

Interspecies Differences in Transporter Expression and Function

Animal studies have been crucial in understanding the absorption advantages of gabapentin enacarbil. In rats and monkeys, the oral bioavailability of gabapentin from the prodrug was consistently high. psu.edu Notably, intracolonic administration of gabapentin enacarbil resulted in a 17-fold and 34-fold higher exposure in rats and monkeys, respectively, compared to intracolonic administration of gabapentin. nih.gov This highlights the significant role of the targeted transporters in overcoming the site-specific absorption limitations of gabapentin. nih.gov While the specific expression levels and functional differences of MCT-1 and SMVT between these species and humans are not detailed, the animal models effectively predicted the improved absorption profile seen in humans. psu.edunih.gov

Enzymatic Hydrolysis and Metabolic Stability Assays

The conversion of the prodrug gabapentin enacarbil to the active compound gabapentin is a critical step in its mechanism of action. patsnap.com

Tissue Homogenate and Microsomal Incubation Studies

In vitro studies using various tissue homogenates have demonstrated that gabapentin enacarbil is rapidly and efficiently hydrolyzed to gabapentin. nih.gov This conversion is mediated by non-specific carboxylesterases present in tissues, primarily in the enterocytes (intestinal cells) and to a lesser extent in the liver. nih.govpatsnap.com The prodrug is chemically stable at physiological pH, ensuring that its conversion is primarily an enzymatic process. nih.gov Importantly, gabapentin enacarbil does not significantly interact with major cytochrome P450 (CYP) isoforms, minimizing the risk of drug-drug interactions at the metabolic level. nih.govdrugbank.com

Enzyme Kinetics of Prodrug Conversion

The enzymatic conversion of gabapentin enacarbil to gabapentin is efficient. chemicalbook.comnih.gov Following oral administration, the prodrug is rapidly hydrolyzed, leading to the systemic availability of the active gabapentin molecule. patsnap.com This rapid conversion is a key feature of the prodrug's design, ensuring that the therapeutic effects are attributable to gabapentin itself. globalrph.com

High-Throughput Binding and Molecular Interaction Assays

Radioligand binding assays have been employed to characterize the interaction of gabapentin enacarbil and its active form, gabapentin, with various receptors and transporters. These studies have shown that neither gabapentin enacarbil nor gabapentin exhibit significant affinity for a wide range of common receptor, ion channel, or transporter proteins, including GABA receptors. globalrph.com However, in vitro studies have demonstrated that gabapentin binds with high affinity to the α2δ subunit of voltage-gated calcium channels. globalrph.com The precise relationship between this binding and its therapeutic effects is still under investigation. globalrph.com

Radioligand Binding and Functional Assays for Target Engagement

To understand the interaction of Gabapentin Enacarbil with its biological targets, radioligand binding and functional assays are employed. Although gabapentin enacarbil is a prodrug, both it and its active metabolite, gabapentin, have been scrutinized in these assays.

Radioligand Binding Assays: Studies have shown that neither gabapentin enacarbil nor gabapentin exhibits significant affinity for a wide array of common receptors, ion channels, or transporter proteins. fda.gov However, in vitro research has consistently demonstrated that gabapentin binds with high affinity to the α2δ subunit of voltage-activated calcium channels. fda.gov The precise relationship between this binding and the therapeutic effects of the drug remains an area of active investigation. fda.gov Cryo-electron microscopy has provided structural insights into this interaction, revealing a binding pocket in the CaVα2δ-1 dCache1 domain that fully encapsulates gabapentin. nih.govnih.gov This detailed structural information helps to explain the binding selectivity for different isoforms of the CaVα2δ subunit. nih.govnih.gov

Functional Assays: Gabapentin enacarbil was designed to leverage high-capacity nutrient transporters for absorption, such as the monocarboxylate transporter-1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are widely distributed throughout the gastrointestinal tract. nih.govebi.ac.uk This design circumvents the saturable absorption issues seen with gabapentin. nih.govebi.ac.uk Functional assays are crucial to confirm the activity of these transporters and the subsequent hydrolysis of the prodrug to gabapentin. ebi.ac.uk

Proteomic Approaches for Binding Site Elucidation

While radioligand binding assays identify the primary target, proteomic approaches can offer a broader perspective on potential binding partners and off-target effects. Although specific proteomic studies focused solely on this compound are not extensively detailed in the public domain, the principles of such investigations are applicable. These methods could be used to identify proteins that interact with the prodrug or its active form, potentially revealing novel mechanisms of action or explaining idiosyncratic effects. The structural data from cryo-EM studies on the gabapentin binding site within the CaVα2δ subunit provides a foundational framework for more targeted proteomic investigations. researchgate.net

Advanced Analytical Chemistry for Research

The chemical integrity and purity of this compound are paramount. Advanced analytical chemistry techniques are essential for its characterization, stability assessment, and the quantification of impurities.

Development and Validation of Stability-Indicating LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of gabapentin enacarbil and its metabolite, gabapentin, in various matrices.

Method Development: Researchers have developed and validated numerous LC-MS/MS methods for the determination of gabapentin in human plasma. nih.govnih.govpsu.edu These methods often involve a simple protein precipitation step followed by chromatographic separation. nih.govnih.gov The use of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has enabled even faster analysis times, with some methods achieving run times of approximately one to two minutes. mdpi.comnih.gov

Validation: These analytical methods are rigorously validated according to guidelines from regulatory bodies like the FDA. nih.govnih.gov Validation parameters include specificity, linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). nih.govresearchgate.net For instance, one validated method for gabapentin in human plasma demonstrated linearity over a concentration range of 50-5000 ng/mL with an LLOQ of 50 ng/mL. nih.gov Another study reported an LLOQ of 10 ng/mL for gabapentin in serum. nih.gov

A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. fda.gov Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat) are performed to generate potential degradation products and validate the method's specificity. researchgate.netresearchgate.net

Impurity Profiling and Degradation Product Characterization

Identifying and quantifying impurities in the drug substance and product is a critical aspect of quality control.

Impurity Profiling: Various impurities related to gabapentin enacarbil have been identified. pharmaffiliates.com The manufacturing process and storage can lead to the formation of these impurities. medkoo.com For gabapentin itself, a major degradation product is gabapentin-lactam, which is formed through intramolecular cyclization. uiowa.edunih.gov An unknown impurity was discovered during stability studies of gabapentin capsules and was identified as an adduct of gabapentin and lactose, an excipient. researchgate.net

Degradation Product Characterization: Forced degradation studies are instrumental in characterizing the degradation pathways of gabapentin enacarbil. Gabapentin has been shown to degrade under basic and peroxide conditions. researchgate.net The degradation of gabapentin to gabapentin-lactam is influenced by factors such as temperature, humidity, and mechanical stress. uiowa.edunih.gov Kinetic models have been developed to describe the rate of lactam formation under different environmental conditions. nih.gov

Quantitative Analysis by HPLC-UV-CAD and GC-MS

In addition to LC-MS/MS, other analytical techniques are employed for the quantitative analysis of gabapentin and its related compounds.

HPLC-UV-CAD: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Charged Aerosol Detection (CAD) offers a solution for the challenging analysis of gabapentin and some of its impurities, which lack a strong UV chromophore. thermofisher.comeuropeanpharmaceuticalreview.com The combination of UV and CAD allows for the simultaneous determination of various impurities in a single run. thermofisher.com This method has been validated according to ICH guidelines and has shown good linearity, precision, and accuracy. researchgate.netthermofisher.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) provides another sensitive and specific method for the determination of gabapentin, typically after a derivatization step to increase its volatility. zendy.ioresearchgate.net GC-MS has been successfully used to quantify gabapentin in serum and other biological fluids. zendy.ionih.gov Validated GC-MS methods have demonstrated linearity over relevant concentration ranges and have been applied in clinical and toxicological studies. nih.govnih.gov

In Silico Prediction of Physiochemical Parameters for Prodrug Design

Computational, or in silico, methods play a vital role in modern drug discovery and development, including the design of prodrugs like gabapentin enacarbil.

Predicting Physicochemical Properties: The link between a molecule's physicochemical properties (e.g., solubility, lipophilicity, ionization) and its biological behavior is well-established. nih.gov In silico tools can predict these parameters, which helps in the early stages of drug design to identify candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Prodrug Design Strategy: Gabapentin enacarbil was specifically designed as a prodrug to enhance the oral absorption of gabapentin. nih.govmdpi.com By adding a lipophilic promoiety, the permeability of the molecule was improved. mdpi.com This strategy also involved blocking one of the ionization sites of gabapentin, which contributes to its variable absorption. mdpi.com In silico models can be coupled with in vitro data, such as dissolution studies in biorelevant media, to predict the in vivo performance and food effects of oral formulations. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel Prodrug Design Strategies for Enhanced Delivery

The development of gabapentin (B195806) enacarbil highlighted the success of the prodrug approach to overcome the pharmacokinetic limitations of gabapentin, such as its short half-life and variable bioavailability. nih.gov Future research is focused on designing new prodrugs with even more refined properties. nih.gov Computational methods are being employed to design novel gabapentin prodrugs. alquds.edu One strategy involves creating mutual prodrugs by conjugating gabapentin with other pharmacologically active agents, like NSAIDs, using glycol spacers, with the goal of achieving synergistic effects and reducing side effects. researchgate.net

The core objectives of these novel design strategies include:

Enhanced Bioavailability: While gabapentin enacarbil significantly improves bioavailability, there is still room for improvement to ensure more consistent and complete absorption. nih.govnih.gov

Targeted Delivery: Designing prodrugs that can specifically target certain tissues or organs could enhance efficacy and reduce systemic side effects. nih.gov This could involve leveraging specific transporters or enzymes that are highly expressed in the target tissues.

Controlled Release: Developing prodrugs with different hydrolysis rates could allow for more precise control over the release of gabapentin, enabling once-daily dosing regimens or tailoring the release profile to specific conditions.

Further Elucidation of Upstream Molecular Mechanisms of Gabapentin Action

Despite its widespread use, the precise molecular mechanisms of gabapentin's action are not fully understood. drugbank.compathway.md It is known that gabapentin does not directly interact with GABA receptors but binds to the α2δ-1 subunit of voltage-gated calcium channels. drugbank.compathway.md This interaction is believed to reduce the release of excitatory neurotransmitters. drugbank.comnih.gov However, many upstream events and signaling pathways that are modulated by this binding remain to be elucidated.

Future research in this area should focus on:

Identifying downstream signaling cascades: Investigating the intracellular signaling pathways that are activated or inhibited following gabapentin's binding to the α2δ-1 subunit.

Exploring non-α2δ-1 targets: While α2δ-1 is considered the primary target, there may be other, as-yet-unidentified binding sites or molecular targets that contribute to gabapentin's therapeutic effects. jst.go.jp

Understanding the role of GABA synthesis: Some evidence suggests that gabapentin may increase the synthesis of GABA, the primary inhibitory neurotransmitter in the brain. nih.gov Further research is needed to clarify the significance of this mechanism. nih.govaacrjournals.org

Research into Long-Term Pharmacodynamic Effects at the Cellular Level

The long-term consequences of continuous gabapentin exposure at the cellular level are not well-documented. innervoyagerecovery.com While clinical studies have assessed the long-term safety and efficacy of gabapentin enacarbil, a deeper understanding of its chronic pharmacodynamic effects is necessary. clinicaltrials.govnih.gov

Key questions to be addressed include:

Receptor regulation: Does long-term treatment with gabapentin lead to changes in the expression or sensitivity of the α2δ-1 subunit or other potential targets?

Neuroplasticity: How does chronic gabapentin administration affect neuronal structure, function, and connectivity over time?

Cellular health: Investigating the potential for long-term gabapentin use to impact cellular processes such as mitochondrial function, oxidative stress, and apoptosis is crucial. greenhousetreatment.com

Investigation of Pharmacogenomic Influences on Prodrug Metabolism and Transport

The inter-individual variability in response to gabapentin enacarbil could be influenced by genetic factors affecting its metabolism and transport. nih.gov Gabapentin enacarbil is absorbed via the proton-linked monocarboxylate transporter (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). nih.govdrugbank.com

Future pharmacogenomic studies should aim to:

Identify genetic polymorphisms: Screen for variations in the genes encoding MCT-1, SMVT, and the enzymes responsible for hydrolyzing the prodrug to gabapentin.

Correlate genotypes with clinical outcomes: Determine whether specific genetic profiles are associated with differences in bioavailability, efficacy, or the incidence of adverse effects.

Develop personalized medicine approaches: This knowledge could ultimately lead to genotype-guided dosing strategies to optimize therapy for individual patients.

Development of Advanced Analytical Techniques for Bioanalysis in Complex Matrices

Accurate and sensitive quantification of gabapentin enacarbil and its active metabolite, gabapentin, in biological samples is essential for pharmacokinetic and pharmacodynamic studies. researchgate.net Gabapentin's lack of a chromophore makes its analysis challenging. nih.gov While various analytical methods exist, including HPLC and LC-MS/MS, there is a continuous need for more advanced techniques. nih.govmdpi.com

Future efforts in this area should focus on:

Higher sensitivity and specificity: Developing methods with lower limits of quantification to enable more detailed pharmacokinetic profiling, especially in studies involving low doses or in specific patient populations.

Analysis in complex matrices: Creating robust methods for analyzing the compounds in challenging biological matrices such as tissue homogenates, cerebrospinal fluid, and saliva. nih.gov

High-throughput analysis: Designing faster and more efficient analytical methods to support large-scale clinical trials and pharmacogenomic studies. slideshare.net

Elucidation of Inter-species Differences in Gabapentin and Prodrug Metabolism and Transport

Significant differences in the pharmacokinetics of gabapentin and its prodrugs can exist between different animal species and humans. nih.gov These differences can complicate the translation of preclinical findings to clinical practice.

Future research should systematically:

Compare transporter expression and function: Investigate the expression levels and functional activity of key transporters like MCT-1 and LAT1 across different species. nih.gov

Characterize metabolic pathways: Identify and compare the enzymes responsible for the hydrolysis of gabapentin enacarbil in various preclinical models and humans.

Develop predictive models: Use the gathered data to build more accurate pharmacokinetic models that can better predict human outcomes based on preclinical data.

常见问题

Q. How should researchers design a longitudinal study to evaluate Gabapentin Enacarbil’s neurotoxicity potential?

  • Methodological Answer :
  • Animal Models : Chronic dosing (≥6 months) in primates at 2000 mg/kg/day; monitor CNS histopathology and behavioral endpoints.
  • Biomarkers : CSF analysis for gabapentin accumulation and glial fibrillary acidic protein (GFAP) as neuroinflammation markers.
  • Data Interpretation : Compare AUC thresholds to clinical doses; use NOAEL (no observed adverse effect level) for risk assessment .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。